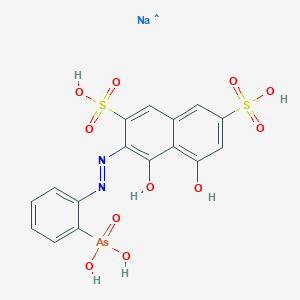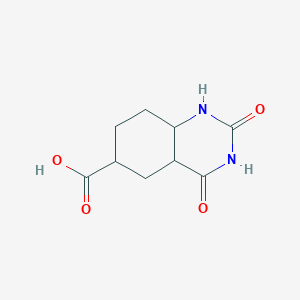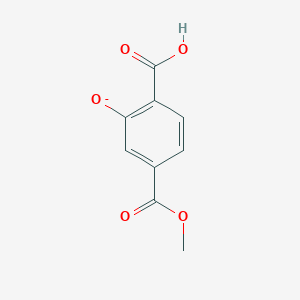
CID 131847235
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 131847235” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 131847235 involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or cyclization, depending on the specific structure of the compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production process may also incorporate advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
CID 131847235 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are often carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used. These reactions may require the presence of a catalyst, such as palladium or platinum.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide, ethyl bromide) are commonly used. These reactions may be carried out under various conditions, including elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or hydroxylated compounds, while reduction reactions may produce reduced forms of the original molecule. Substitution reactions typically result in the formation of new compounds with different functional groups.
科学的研究の応用
CID 131847235 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying enzyme activity, signal transduction, and other cellular functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be harnessed to treat various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: this compound is used in various industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials and improving existing products.
作用機序
The mechanism by which CID 131847235 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it may activate receptors by mimicking the action of natural ligands, triggering downstream signaling pathways. The specific molecular targets and pathways involved depend on the structure and properties of the compound.
特性
分子式 |
C4H8CrN7S4 |
|---|---|
分子量 |
334.4 g/mol |
InChI |
InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+5;;2*-1/p+1 |
InChIキー |
UGOYYEZVSGULCN-UHFFFAOYSA-O |
正規SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].[Cr+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)


![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)

![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)



![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)

